
Pamaquine
Descripción general
Descripción
La pamaquina es un fármaco 8-aminoquinolina que se usó históricamente para el tratamiento de la malaria. Fue el segundo fármaco antimalárico sintético en ser descubierto, después del azul de metileno. La pamaquina es eficaz contra los hipnozoitos de las malarias recurrentes, como Plasmodium vivax y Plasmodium ovale, y también es eficaz contra las etapas eritrocíticas de las cuatro malarias humanas . debido a su mayor toxicidad y menor eficacia en comparación con la primaquina, la pamaquina ya no se utiliza de forma rutinaria .
Mecanismo De Acción
El mecanismo de acción exacto de la pamaquina no se conoce del todo. Se cree que genera especies reactivas de oxígeno que dañan las estructuras celulares del parásito de la malaria. La pamaquina también puede interferir con la función mitocondrial del parásito, lo que lleva al agotamiento energético y a la muerte del parásito .
Análisis Bioquímico
Biochemical Properties
Pamaquine interacts with various enzymes, proteins, and other biomolecules. It undergoes metabolic activation to elicit activity against both liver stage parasites and gametocytes . The major pathways for this compound metabolism in humans involve direct conjugation, hydroxylation, and oxidative deamination .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The antimalarial activity of this compound against liver stages depends on host CYP2D6 status .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound involves a two-step biochemical relay .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is critical for understanding its therapeutic efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations for its use .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It affects metabolic flux or metabolite levels . This compound is metabolized in humans via three pathways: direct glucuronide/glucose/carbamate/acetate conjugation, hydroxylation at different positions on the quinoline ring, and oxidative deamination .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are critical for understanding its therapeutic efficacy. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
La pamaquina se sintetiza mediante un proceso de varios pasos. La síntesis comienza con la reacción de 1-cloro-4-pentanona con dimetilamina, seguida de una condensación con 8-aminoquinolina . Las condiciones de reacción suelen implicar el uso de disolventes y catalizadores para facilitar las transformaciones químicas. Los métodos de producción industrial pueden implicar la optimización de estas condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto medioambiental.
Análisis De Reacciones Químicas
La pamaquina experimenta diversos tipos de reacciones químicas, entre las que se incluyen:
Oxidación: La pamaquina puede oxidarse en determinadas condiciones, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar el anillo de quinolina u otros grupos funcionales de la pamaquina.
Sustitución: La pamaquina puede experimentar reacciones de sustitución, en las que un grupo funcional es reemplazado por otro. Los reactivos y las condiciones comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. .
Aplicaciones Científicas De Investigación
Historical Context and Development
Pamaquine was synthesized in 1924 and introduced into clinical use in 1926. It was one of the early synthetic antimalarial drugs, demonstrating effectiveness against relapsing malaria by preventing the reactivation of dormant liver stages (hypnozoites). Its development marked a significant advancement in the application of organic chemistry to combat infectious diseases, showcasing the potential for creating specific antimicrobial agents with manageable side effects .
Clinical Applications
1. Treatment of Malaria:
- This compound was primarily used for treating relapsing forms of malaria caused by P. vivax and P. ovale. It was effective against both the dormant liver stages and the active blood stages of these parasites .
2. Historical Trials:
- A notable trial conducted by the Royal Army Medical Corps in 1929 demonstrated that this compound could prevent relapses of vivax malaria, establishing its clinical utility at that time .
3. Research Insights:
- Studies have shown that while this compound was effective, its higher toxicity profile compared to primaquine led to a decline in its use as newer therapies emerged. The understanding of its mechanism paved the way for safer alternatives .
Comparative Efficacy with Primaquine
Drug | Efficacy Against Hypnozoites | Efficacy Against Erythrocytic Stages | Toxicity Profile |
---|---|---|---|
This compound | Effective | Effective | Higher toxicity; risk of hemolysis |
Primaquine | Effective | Limited | Lower toxicity; safer for G6PD-deficient patients |
Case Studies and Research Findings
Recent studies have highlighted the safety concerns associated with this compound, particularly regarding hemolytic events in patients with G6PD deficiency. A systematic review indicated that while this compound can be effective, its risks often outweigh benefits compared to primaquine .
A specific case series documented instances of hemolytic anemia linked to this compound administration, reinforcing the necessity for screening patients for G6PD deficiency before treatment initiation .
Current Status and Future Directions
Today, this compound is not routinely recommended due to its safety profile and the availability of safer alternatives like primaquine. However, ongoing research into 8-aminoquinoline derivatives continues to explore their potential roles in malaria treatment, particularly in regions where resistance to current therapies is a concern .
The historical significance of this compound serves as a reminder of the evolution of antimalarial therapy and highlights the importance of drug safety profiles in clinical decision-making.
Comparación Con Compuestos Similares
La pamaquina está estrechamente relacionada con otros compuestos 8-aminoquinolina, como la primaquina y la tafenoquina.
Actividad Biológica
Pamaquine, an 8-aminoquinoline compound, was historically utilized as an antimalarial agent, particularly during World War II. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and safety profile.
This compound operates similarly to primaquine, another well-known antimalarial drug. Both compounds exhibit their biological activity through:
- Metabolism : this compound is metabolized in the liver to various metabolites that contribute to its antimalarial effects. The primary mechanism involves the formation of reactive metabolites that interfere with the life cycle of Plasmodium species, particularly Plasmodium vivax and Plasmodium falciparum .
- Oxidative Stress Induction : The drug induces oxidative stress in malaria parasites, leading to their death. This occurs through redox cycling, where this compound generates reactive oxygen species (ROS) that damage cellular components of the parasites .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy:
- Absorption and Distribution : After oral administration, this compound is absorbed from the gastrointestinal tract with peak plasma concentrations typically observed within 1.5 hours .
- Metabolism : The liver plays a significant role in this compound metabolism. The main metabolite, carboxyprimaquine (CPQ), has been shown to have significantly lower antimalarial activity compared to this compound itself .
- Excretion : this compound is primarily excreted through feces, with only a small fraction eliminated unchanged in urine .
Biological Activity and Efficacy
This compound has demonstrated notable efficacy against malaria:
- Antimalarial Activity : In various studies, this compound has been shown to effectively reduce parasitemia in infected individuals. It is particularly effective against liver stages of Plasmodium, which are crucial for preventing relapses in malaria infections .
- Case Studies : A case series involving patients treated with this compound highlighted its effectiveness but also pointed to significant risks, particularly hemolytic anemia in G6PD-deficient individuals. One study reported a patient experiencing a drop in hemoglobin levels after receiving this compound, underscoring the need for careful screening before treatment .
Safety Profile
The safety profile of this compound is a critical aspect of its use:
- Hemolytic Anemia : this compound can induce hemolytic crises in G6PD-deficient patients. This risk necessitates pre-treatment screening for G6PD deficiency to prevent severe adverse reactions .
- Adverse Effects : Common side effects include gastrointestinal disturbances and potential liver toxicity due to oxidative stress .
Comparative Analysis with Primaquine
A comparative analysis between this compound and primaquine reveals both similarities and differences in their biological activities:
Feature | This compound | Primaquine |
---|---|---|
Chemical Structure | 8-aminoquinoline | 8-aminoquinoline |
Primary Use | Antimalarial | Antimalarial |
Metabolites | Forms reactive metabolites | Hydroxylated metabolites |
Efficacy | Effective against liver stages | Effective against gametocyte stages |
Safety Concerns | High risk in G6PD deficiency | Similar risks but more established use |
Historical Context | Used during WWII | Long-standing treatment for malaria |
Propiedades
IUPAC Name |
1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQWMSOQOSJFBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5463-14-9 (mono-hydriodide), 63680-62-6 (mono-hydrochloride) | |
Record name | Pamaquine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90862331 | |
Record name | Pamaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491-92-9 | |
Record name | Pamaquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamaquine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAMAQUINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pamaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAMAQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QVL5KPSU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pamaquine exert its antimalarial activity?
A1: While the precise mechanism remains to be fully elucidated, this compound's activity is thought to stem from its interference with the parasite's metabolic processes. Evidence suggests that this compound and its metabolites can:
- Generate reactive oxygen species: These reactive species can damage parasite proteins and DNA, leading to parasite death. [, , ]
- Inhibit parasite growth: this compound may disrupt essential metabolic pathways within the parasite, hindering its growth and replication. [, , ]
Q2: What is the role of this compound metabolites in its activity?
A2: Research suggests that some metabolites of this compound, particularly those formed in the liver, exhibit greater antimalarial activity and toxicity compared to the parent drug. [, ] These metabolites may contribute significantly to both the therapeutic and adverse effects of this compound. [, , ]
Q3: Does this compound target specific stages of the malaria parasite lifecycle?
A3: this compound exhibits activity against both the erythrocytic and exoerythrocytic stages of certain Plasmodium species, particularly Plasmodium vivax and Plasmodium falciparum. [, , ] This dual activity makes it potentially useful for both treatment and prevention of malaria. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C19H29N3O and a molecular weight of 315.44 g/mol.
Q5: What spectroscopic techniques have been employed to characterize this compound?
A5: Researchers have utilized various spectroscopic techniques to analyze this compound, including ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy. [, , ] UV-Vis spectroscopy helps determine the drug's concentration in solutions, while fluorescence spectroscopy is particularly useful for studying this compound's binding to proteins and DNA. [, ]
Q6: What are the main concerns regarding this compound's toxicity?
A6: this compound can cause significant adverse effects, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. These effects include:
- Hemolytic anemia: this compound can trigger the destruction of red blood cells, leading to anemia. [, , ]
- Methemoglobinemia: This condition arises when this compound metabolites oxidize hemoglobin, rendering it unable to carry oxygen efficiently. [, ]
Q7: Has resistance to this compound been reported?
A7: While not as widespread as with other antimalarials, resistance to this compound has been observed. The mechanisms of resistance are not fully understood, but may involve alterations in parasite drug uptake or metabolism. [, ]
Q8: What is the current research focus regarding this compound?
A8: Although this compound is no longer widely used clinically, research continues to explore:
- Drug interactions: Understanding how this compound interacts with other drugs, particularly those metabolized by the same enzymes. [, ]
- Resistance mechanisms: Identifying the specific genetic and biochemical changes that contribute to this compound resistance. []
- Novel drug development: Using this compound's structure and properties as a basis for designing safer and more effective antimalarials. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.